8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

RAF kinase inhibitors spirocyclic derivatives anticancer drug development

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-08-7; molecular formula C₉H₈F₃NO; molecular weight 203.16) belongs to the 3,4-dihydro-2H-1,4-benzoxazine class, a privileged scaffold in medicinal chemistry with demonstrated applications spanning potassium channel modulation, antitumor development, and kinase inhibition. The compound features a trifluoromethyl (-CF₃) substituent at the 8-position of the fused benzoxazine ring system.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
CAS No. 939759-08-7
Cat. No. B1355742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
CAS939759-08-7
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2N1)C(F)(F)F
InChIInChI=1S/C9H8F3NO/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-3,13H,4-5H2
InChIKeyGFPMHIXFAJFZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-08-7): A CF₃-Substituted Benzoxazine Scaffold for Pharmaceutical and Agrochemical R&D


8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-08-7; molecular formula C₉H₈F₃NO; molecular weight 203.16) belongs to the 3,4-dihydro-2H-1,4-benzoxazine class, a privileged scaffold in medicinal chemistry with demonstrated applications spanning potassium channel modulation, antitumor development, and kinase inhibition [1]. The compound features a trifluoromethyl (-CF₃) substituent at the 8-position of the fused benzoxazine ring system. The calculated physicochemical properties include a LogP of 2.5 and topological polar surface area of 21.3 Ų [2]. Commercially, this compound is available as a pharmaceutical intermediate typically supplied at ≥97% purity, with storage recommended at 2–8°C with protection from light due to its appearance as a colorless to pale yellow liquid . Unlike more extensively derivatized benzoxazine analogs that incorporate multiple functional handles or larger substituents, the 8-CF₃-dihydrobenzoxazine core provides a relatively unadorned yet strategically functionalized building block that can serve as a versatile starting point for downstream medicinal chemistry elaboration, including applications in RAF inhibitor development and potassium channel modulator programs.

Why 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Substituted by Other Trifluoromethyl-Benzoxazine Regioisomers


Within the trifluoromethyl-substituted 3,4-dihydro-2H-1,4-benzoxazine family, regioisomeric substitution patterns produce compounds that are chemically distinct entities, not interchangeable intermediates. The 6-CF₃ (CAS 347-40-0), 7-CF₃ (CAS 347-41-1), and 8-CF₃ (CAS 939759-08-7) positional isomers share the identical molecular formula (C₉H₈F₃NO) and molecular weight (203.16) , yet each presents a unique electronic environment at the aromatic ring that dictates its reactivity profile in downstream transformations. The ortho-, meta-, or para-relationship between the electron-withdrawing trifluoromethyl group and the benzoxazine nitrogen/oxygen atoms influences both the nucleophilicity of the amine and the electrophilicity of the aromatic positions [1]. In the broader benzoxazine scaffold class, structure-activity relationship (SAR) studies have consistently demonstrated that the position of substituents on the aromatic ring critically modulates biological activity; for example, in antimicrobial evaluation of 1,4-benzoxazine derivatives, compounds bearing nitro and trifluoromethyl groups exhibited enhanced potency compared to unsubstituted or alternatively substituted analogs, with the magnitude of this enhancement being position-dependent [2]. The specific 8-substitution pattern positions the CF₃ group ortho to the oxygen atom in the oxazine ring, creating a distinct steric and electronic profile that affects both synthetic accessibility and the pharmacological properties of derived compounds. Procurement of an alternative regioisomer would yield a chemically different product that cannot serve as a drop-in replacement without full revalidation of synthetic routes and biological assays.

Quantitative Differentiation of 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine: Head-to-Head and Cross-Study Evidence


Synthetic Utility in RAF Inhibitor Development: A Documented 22.66% Yield as a Key Intermediate

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine has been explicitly utilized as a reaction partner in the synthesis of spirocyclic RAF inhibitors, with a documented isolated yield of 22.66% under specific conditions [1]. In this transformation, the compound reacts with 2-iodo-4-isocyanato-1-methylbenzene in the presence of triethylamine as a base and dichloromethane as solvent over a 12-hour reaction period, producing N-(3-iodo-4-methylphenyl)-8-(trifluoromethyl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxamide [1]. The modest but reproducible yield reflects the steric and electronic challenges inherent to functionalization at the N4 position of the benzoxazine ring when an ortho-CF₃ substituent is present. For comparison, similar urea/carboxamide formation reactions with unsubstituted or less sterically hindered benzoxazine analogs (e.g., 3,4-dihydro-2H-1,4-benzoxazine without the 8-CF₃ group) typically proceed with higher yields under analogous conditions, attributable to reduced steric congestion around the nucleophilic nitrogen and altered electronic character of the ring system. This documented reactivity profile establishes a baseline for researchers developing RAF-targeted therapeutics requiring the 8-CF₃ substitution pattern.

RAF kinase inhibitors spirocyclic derivatives anticancer drug development

Storage Stability: 8-CF₃ Derivative Requires Refrigerated (2–8°C) and Light-Protected Conditions

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine requires storage at 2–8°C with protection from light to maintain its integrity as a colorless to pale yellow liquid . This storage specification represents a meaningful procurement consideration when compared to other trifluoromethyl-substituted benzoxazine regioisomers. For example, 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 347-41-1), a positional isomer differing only in the location of the CF₃ group on the aromatic ring, is reported in multiple vendor databases without any explicit requirement for refrigerated storage or light protection . This differential stability profile is consistent with the ortho-CF₃ substitution pattern in the 8-isomer, where the proximity of the electron-withdrawing trifluoromethyl group to the benzoxazine oxygen may render the compound more susceptible to oxidative degradation or photochemical reactions. The requirement for cold-chain shipping and refrigerated storage adds logistical complexity and cost that procurement teams must factor into sourcing decisions for the 8-isomer relative to alternative regioisomers.

chemical stability storage requirements procurement logistics

Class-Level Evidence: Trifluoromethyl-Substituted Benzoxazines Demonstrate Enhanced Antimicrobial Potency

In a systematic antimicrobial evaluation of N-unprotected 1,4-benzoxazine derivatives, compounds bearing nitro and trifluoromethyl substituents on the aromatic ring were found to be consistently more potent than unsubstituted or alternatively substituted analogs against both Gram-positive and Gram-negative bacterial strains [1]. While this study did not evaluate the specific 8-CF₃ isomer (CAS 939759-08-7), the class-level SAR established that the presence of a trifluoromethyl group on the benzoxazine core enhances antibacterial activity relative to the parent scaffold. This finding is significant for procurement decisions because it establishes the trifluoromethyl-substituted benzoxazine subclass as a privileged scaffold with demonstrated biological relevance, in contrast to unsubstituted 3,4-dihydro-2H-1,4-benzoxazine (CAS 573-81-9) which lacks this electron-withdrawing functionality and shows comparatively reduced antimicrobial activity. Researchers building targeted libraries or seeking validated starting points for medicinal chemistry optimization should prioritize CF₃-bearing benzoxazine scaffolds over the unsubstituted parent compound, based on this documented activity enhancement.

antimicrobial agents structure-activity relationship antibacterial drug discovery

Structural Differentiation: Ortho-CF₃ Substitution Creates Unique Conformational Constraints

The 8-CF₃ substitution pattern places the trifluoromethyl group in an ortho relationship to the benzoxazine ring oxygen, creating a steric environment that fundamentally differs from the 6-CF₃ (CAS 347-40-0, para to oxygen) and 7-CF₃ (CAS 347-41-1, meta to oxygen) regioisomers [1]. Computational analysis of the 8-CF₃ isomer reveals an InChIKey of GFPMHIXFAJFZCJ-UHFFFAOYSA-N, distinct from the InChIKey of the 7-CF₃ isomer (YEPAXHCFTVUJLJ-UHFFFAOYSA-N) . This difference is not merely a database artifact; it reflects the fundamentally distinct three-dimensional structure and electronic distribution of each regioisomer. In related benzoxazine SAR studies, X-ray structural analysis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has demonstrated that the sum of bond angles around the N4 atom approaches 357.8°, suggesting an approximately sp²-like planar bond configuration [2]. The ortho-CF₃ substituent in the 8-isomer is positioned to influence both the electronic character of this nitrogen and the conformational flexibility of the oxazine ring. For researchers engaged in structure-based drug design or requiring specific molecular geometries for target engagement, the 8-CF₃ substitution pattern presents a distinct three-dimensional pharmacophore that cannot be replicated by alternative regioisomers.

conformational analysis molecular modeling ligand design

Priority Application Scenarios for 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 939759-08-7)


Synthesis of Spirocyclic RAF Kinase Inhibitors for Oncology Drug Discovery

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine serves as a documented intermediate in the preparation of spirocyclic derivatives that function as RAF kinase inhibitors, a validated therapeutic target in oncology [1]. In this application, the compound undergoes reaction with 2-iodo-4-isocyanato-1-methylbenzene in the presence of triethylamine to yield N-(3-iodo-4-methylphenyl)-8-(trifluoromethyl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxamide, a key intermediate in the patent-disclosed route to spirocyclic RAF inhibitors [1]. The observed 22.66% yield under standard conditions provides medicinal chemistry teams with a benchmark for reaction optimization, process scale-up planning, and cost-of-goods estimation. Researchers pursuing RAF-targeted therapeutics or evaluating benzoxazine-based kinase inhibitor scaffolds should consider this compound when the 8-CF₃ substitution pattern aligns with their pharmacophore models. This scenario is directly supported by the synthetic utility evidence in Section 3, Evidence Item 1.

Antimicrobial Lead Optimization Leveraging CF₃-Enhanced Benzoxazine Scaffolds

The class-level SAR evidence from Section 3, Evidence Item 3 establishes that trifluoromethyl-substituted benzoxazine derivatives exhibit enhanced antibacterial activity relative to unsubstituted analogs [2]. While the 8-CF₃ isomer itself has not been explicitly evaluated in published antimicrobial assays, its procurement as a core scaffold for library synthesis or lead optimization is justified by the documented potency enhancement conferred by CF₃ substitution on the benzoxazine ring system. Medicinal chemists developing novel antibacterial agents can use 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine as a privileged starting point for structure-activity relationship expansion, derivatizing at the N4 position or the remaining aromatic positions to explore potency and selectivity against Gram-positive and Gram-negative bacterial strains. The compound's calculated LogP of 2.5 [3] suggests favorable membrane permeability characteristics, a relevant property for antibacterial drug candidates requiring intracellular target engagement or penetration of the bacterial cell envelope.

Potassium Channel Modulator Development Programs

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has been extensively validated as a potassium channel-activating pharmacophore, with multiple patent families and peer-reviewed publications establishing the structure-activity relationships for this therapeutic class [4]. X-ray structural analysis of related benzoxazine derivatives has revealed that the N4 atom adopts an approximately sp²-like planar bond configuration (sum of bond angles ~357.8°), a conformational feature relevant to target engagement [4]. The 8-CF₃ substitution pattern positions an electron-withdrawing group ortho to the ring oxygen, modulating both the electronic character of the benzoxazine nitrogen and the overall molecular conformation. Researchers engaged in potassium channel modulator discovery—particularly for applications in smooth muscle relaxation, urinary incontinence treatment, or cardiovascular indications—should evaluate 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine as a building block for generating novel analogs with potentially differentiated pharmacological profiles. The class-level precedent for benzoxazine-based potassium channel openers provides a strong rationale for exploring the 8-CF₃ isomer specifically.

Structure-Based Drug Design Requiring Ortho-CF₃ Pharmacophore Geometry

The structural differentiation evidence presented in Section 3, Evidence Item 4 establishes that the 8-CF₃ substitution pattern creates a unique three-dimensional pharmacophore distinct from the 6-CF₃ and 7-CF₃ regioisomers . The ortho relationship between the trifluoromethyl group and the benzoxazine ring oxygen imposes steric constraints and electronic effects that fundamentally alter the compound's reactivity and potential target interactions. For computational chemists and structure-based drug designers, this regioisomer represents a specific conformational tool: the CF₃ group occupies a defined spatial region adjacent to the oxazine oxygen, creating a distinctive electrostatic surface that may enable favorable interactions with specific protein binding pockets. Researchers employing virtual screening, pharmacophore modeling, or fragment-based drug discovery should select the 8-CF₃ isomer specifically when their design hypotheses require this exact substitution geometry. The cold-chain storage requirement (2–8°C, protect from light) should be factored into procurement planning and laboratory logistics for this application scenario.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.